molecular formula C21H32O4 B127423 17,20,21-Trihydroxypregn-4-en-3-one CAS No. 5786-59-4

17,20,21-Trihydroxypregn-4-en-3-one

Cat. No.: B127423
CAS No.: 5786-59-4
M. Wt: 348.5 g/mol
InChI Key: XNFSGLNHLVHCFT-WMSSUOLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,20,21-Trihydroxypregn-4-en-3-one is a steroid hormone with the molecular formula C21H32O4. It is a derivative of pregnane and is known for its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,20,21-Trihydroxypregn-4-en-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation of steroid precursors. These methods are advantageous due to their specificity and efficiency in introducing hydroxyl groups at desired positions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

17,20,21-Trihydroxypregn-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its role in steroid metabolism and enzymatic activity.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 17,20,21-Trihydroxypregn-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The pathways involved include steroid hormone signaling pathways, which regulate various physiological processes .

Comparison with Similar Compounds

    11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Hydrocortisone): Known for its anti-inflammatory properties.

    17-Hydroxycorticosterone: Another steroid hormone with similar structural features.

    4-Pregnene-11β,17α,21-triol-3,20-dione (Cortisol): Plays a crucial role in stress response

Uniqueness: 17,20,21-Trihydroxypregn-4-en-3-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its role as a maturation-inducing hormone in fish and its involvement in steroid metabolism highlight its importance in both research and industrial applications.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFSGLNHLVHCFT-WMSSUOLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-59-4
Record name 17,20,21-Trihydroxy-4-pregnen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,20,21-Trihydroxypregn-4-en-3-one
Reactant of Route 2
17,20,21-Trihydroxypregn-4-en-3-one
Reactant of Route 3
17,20,21-Trihydroxypregn-4-en-3-one
Reactant of Route 4
17,20,21-Trihydroxypregn-4-en-3-one
Reactant of Route 5
17,20,21-Trihydroxypregn-4-en-3-one
Reactant of Route 6
17,20,21-Trihydroxypregn-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.